molecular formula C22H25N5O B5479230 [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone

[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone

Cat. No.: B5479230
M. Wt: 375.5 g/mol
InChI Key: PGMGOSBMPSJWQK-UHFFFAOYSA-N
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Description

[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-6-20-19(13-23-15-24-20)22(28)27-11-9-17(10-12-27)21-18(14-25-26-21)16-7-4-3-5-8-16/h3-5,7-8,13-15,17H,2,6,9-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMGOSBMPSJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NC=C1C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the pyrazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ packed-bed reactors and catalytic systems to ensure high purity and consistent production rates. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. It may serve as a lead compound for developing new medications targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable for producing high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone apart from these similar compounds is its multi-ring structure, which provides a unique platform for diverse chemical reactions and applications. Its combination of pyrazole, piperidine, and pyrimidine rings offers a distinct set of properties that can be leveraged in various scientific and industrial contexts.

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